

Application Notes and Protocols for Measuring Aluminum-28 Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum-28

Cat. No.: B1258273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum-28 (^{28}Al) is a short-lived radioisotope with a half-life of approximately 2.24 minutes, decaying by beta emission to stable Silicon-28 (^{28}Si).^{[1][2]} This decay is accompanied by the emission of a prominent and high-energy gamma-ray at 1779 keV (1.78 MeV).^{[3][4]} Due to its short half-life, the measurement of ^{28}Al activity requires rapid procedures and is typically performed at or near the site of its production. The most common method for producing ^{28}Al is through neutron activation of stable Aluminum-27 (^{27}Al).^{[4][5]}

These application notes provide detailed protocols for the primary and alternative techniques for measuring ^{28}Al activity, tailored for researchers in various scientific fields.

Key Measurement Techniques

The principal method for quantifying ^{28}Al is Neutron Activation Analysis (NAA) coupled with Gamma-Ray Spectroscopy. Alternative methods, particularly for samples in liquid form, include Liquid Scintillation Counting and Cherenkov Counting.

Data Presentation: Comparison of Techniques

The following table summarizes the key quantitative parameters for the different techniques used to measure ^{28}Al activity.

Parameter	Gamma-Ray Spectroscopy (HPGe)	Gamma-Ray Spectroscopy (NaI(Tl))	Liquid Scintillation Counting	Cherenkov Counting
Principle	Detection of characteristic 1779 keV gamma-rays.	Detection of characteristic 1779 keV gamma-rays.	Detection of beta particles via a liquid scintillator. [6][7]	Detection of Cherenkov radiation from high-energy beta particles in an aqueous medium.[8][9]
Typical Energy Resolution (at 1779 keV)	~2-3 keV (Excellent)[2]	~6-8% (~100-140 keV) (Moderate)[1][2]	N/A (Energy spectrum is broad)	N/A (Threshold effect)
Typical Detection Efficiency (at 1779 keV)	Lower than NaI(Tl) for the same size	Higher than HPGe for the same size[2]	High for beta particles	Moderate, dependent on beta energy[8][10]
Minimum Detectable Activity (MDA)	Low, dependent on background and counting time.[11][12][13]	Higher than HPGe due to poorer resolution and higher background.	Dependent on sample and cocktail.	Dependent on sample volume and color quenching.[8]
Sample Form	Solid, Liquid, Gas	Solid, Liquid, Gas	Liquid	Aqueous Liquid
Interferences	Gamma-rays from other activated nuclides, spectral overlap.	Gamma-rays from other activated nuclides, spectral overlap (more severe than HPGe).	Other beta-emitting nuclides, chemical and color quenching. [6]	Other high-energy beta emitters, color quenching.[8]

Experimental Protocols

Protocol 1: Neutron Activation Analysis and Gamma-Ray Spectroscopy

This is the most common and sensitive method for the determination of aluminum content in a sample by measuring the induced ^{28}Al activity.

1. Sample Preparation:

- Solid Samples:

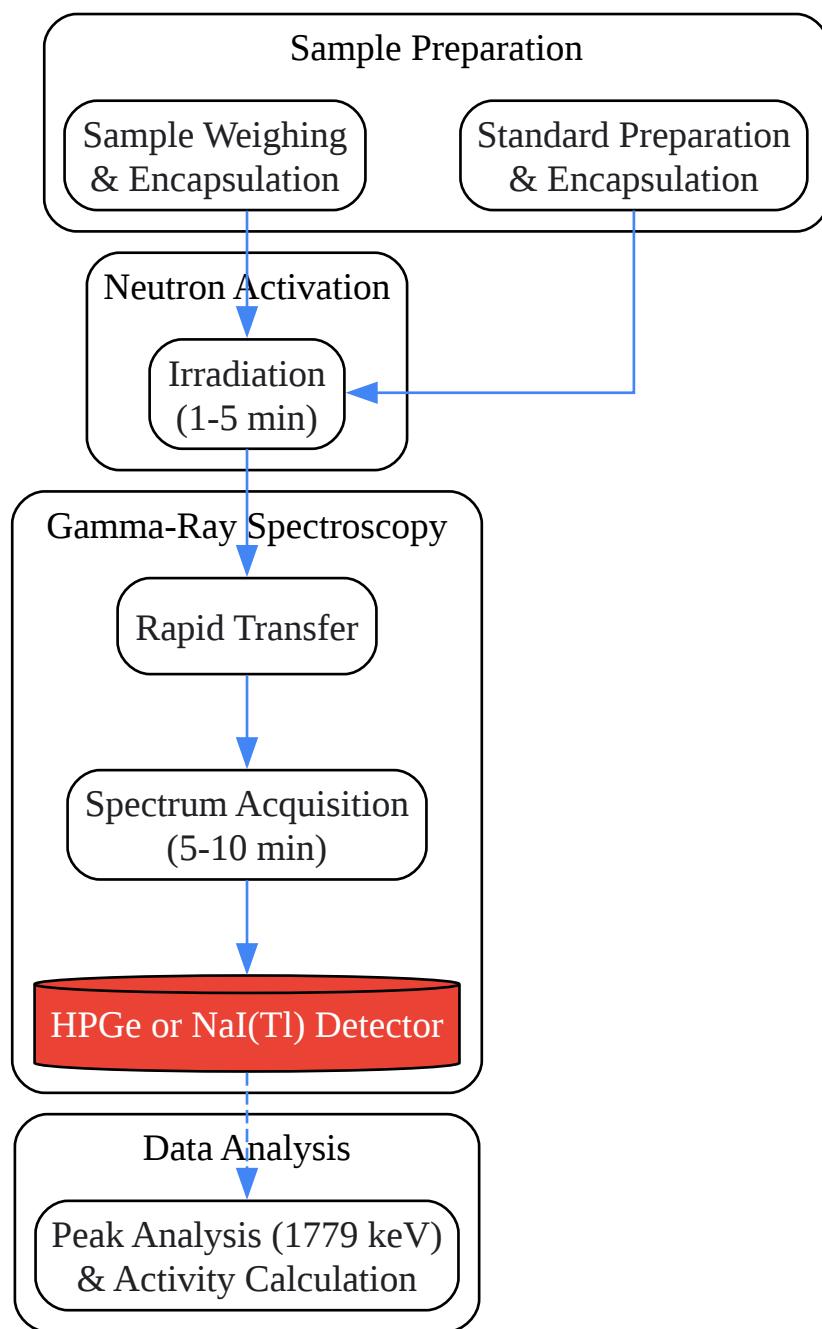
- Accurately weigh 10-100 mg of the homogenized sample.
- Encapsulate the sample in a high-purity polyethylene or quartz vial.
- Prepare a standard of known aluminum concentration (e.g., a certified aluminum foil or a standard solution evaporated on a filter paper) and encapsulate it in an identical vial.

- Liquid Samples:

- Pipette a known volume (e.g., 1-5 mL) of the liquid sample into a polyethylene vial.
- Prepare a standard solution of aluminum with a similar matrix.

2. Irradiation:

- Place the sample and standard vials in a suitable irradiation position within a nuclear reactor or neutron generator.
- Irradiate the samples for a predetermined time, typically 1-5 minutes. The short half-life of ^{28}Al means that longer irradiation times lead to saturation of the activity.
- Record the exact start and end times of the irradiation.


3. Post-Irradiation and Counting:

- Rapidly transfer the irradiated sample to the gamma-ray spectrometer. The delay between the end of irradiation and the start of counting (decay time) should be minimized and accurately recorded.

- Place the sample at a reproducible distance from the detector (either a High-Purity Germanium (HPGe) or a Sodium Iodide (NaI(Tl)) detector).
- Acquire the gamma-ray spectrum for a counting time of 5-10 minutes. Record the start and end times of the count.
- After the sample has been counted, repeat the measurement with the aluminum standard under identical conditions.
- Measure the background spectrum for the same counting time.

4. Data Analysis:

- Identify the 1779 keV photopeak corresponding to the decay of ^{28}Al .
- Determine the net peak area (total counts in the peak minus the background counts) for both the sample and the standard.
- The activity of ^{28}Al at the time of measurement can be calculated. The concentration of aluminum in the sample is then determined by comparing the decay-corrected activities of the sample and the standard.

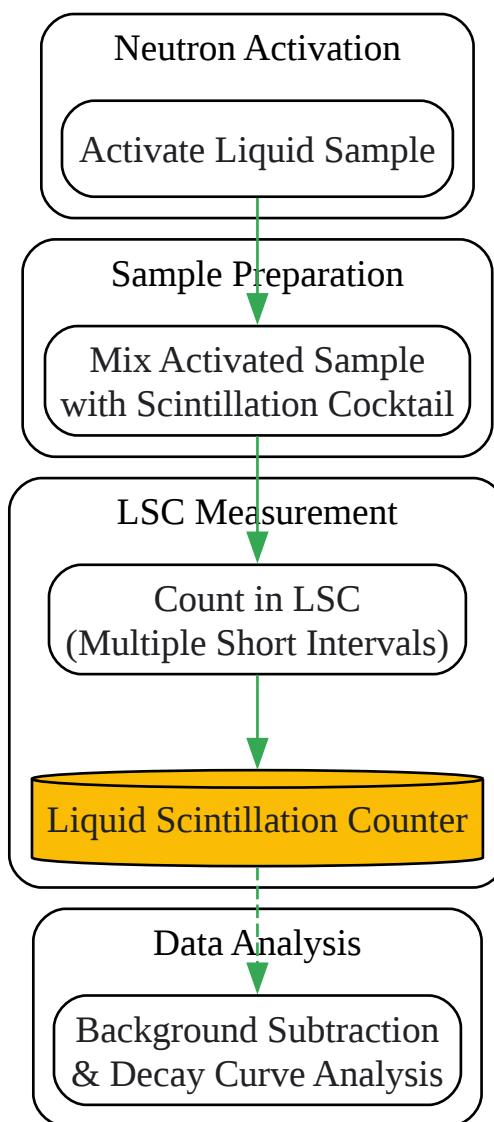
[Click to download full resolution via product page](#)

Caption: Workflow for **Aluminum-28** measurement via NAA and Gamma-Ray Spectroscopy.

Protocol 2: Liquid Scintillation Counting

This method is suitable for liquid samples or solids that can be dissolved in a scintillation cocktail. It measures the beta emissions from ^{28}Al .

1. Sample Preparation:


- Following neutron activation (as described in Protocol 1, steps 1 & 2), pipette a small, accurately known volume of the activated liquid sample (e.g., 100-500 μ L) into a 20 mL liquid scintillation vial.
- Add 10-15 mL of a suitable liquid scintillation cocktail.
- Cap the vial and shake vigorously to ensure a homogenous mixture.
- Prepare a background sample containing the same volume of non-activated sample and scintillation cocktail.
- Prepare a quench standard if necessary.

2. Counting:

- Place the sample vial and the background vial in the liquid scintillation counter.
- Set the counting window to an appropriate energy range to maximize the detection of the high-energy beta particles from ^{28}Al .
- Count the sample for a series of short intervals (e.g., 1 minute) over a period of 10-15 minutes to observe the decay.

3. Data Analysis:

- Subtract the background count rate from the sample count rate for each interval.
- Plot the natural logarithm of the net count rate versus time.
- Perform a linear regression on the data. The slope of the line will be the decay constant, from which the half-life can be determined to confirm the presence of ^{28}Al .
- The initial activity can be determined by extrapolating the count rate back to the time of measurement.

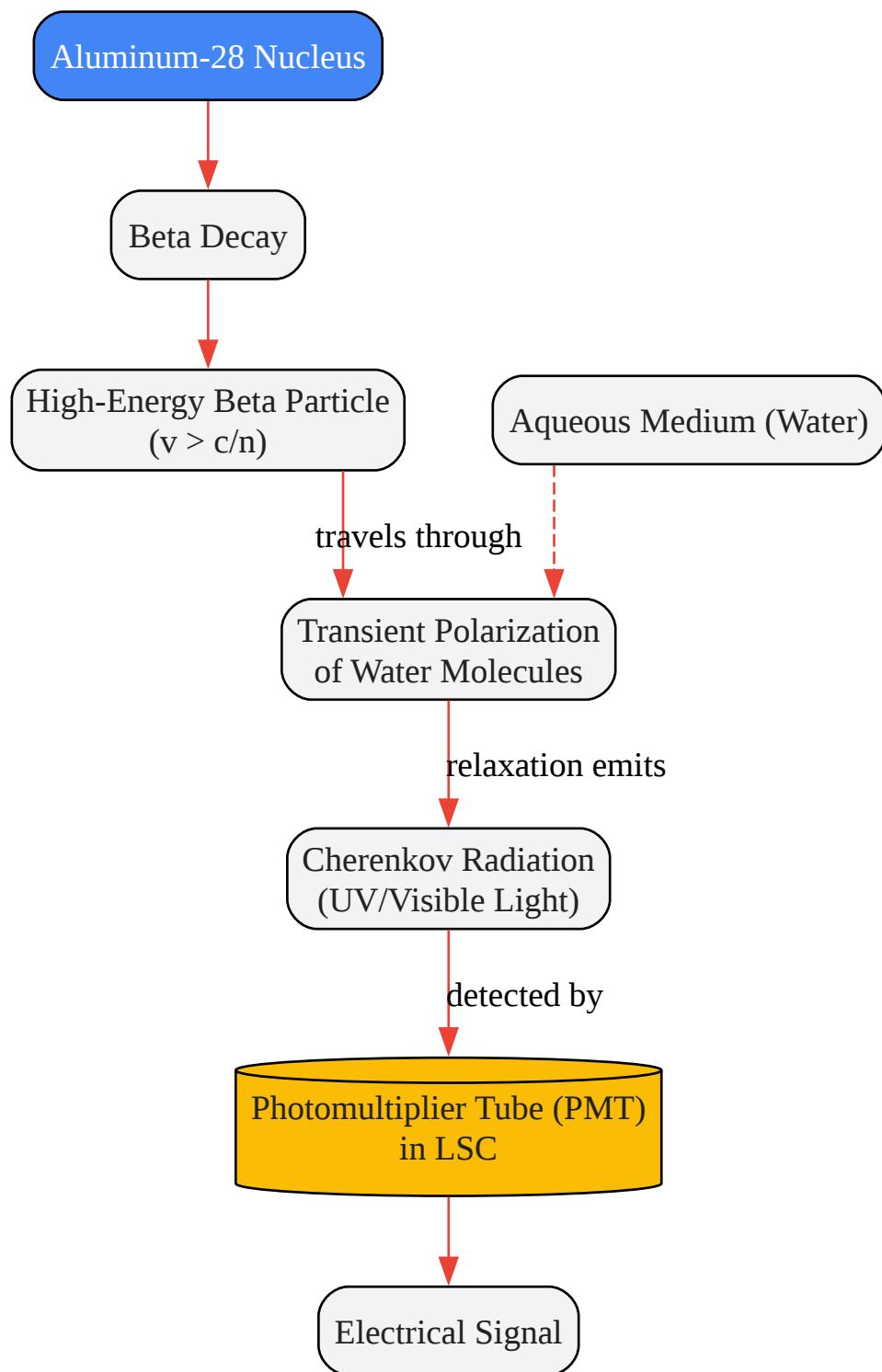
[Click to download full resolution via product page](#)

Caption: Workflow for **Aluminum-28** measurement via Liquid Scintillation Counting.

Protocol 3: Cherenkov Counting

This technique is a variation of liquid scintillation counting applicable to high-energy beta emitters in aqueous solutions, where no scintillation cocktail is required.[8][9]

1. Sample Preparation:


- Following neutron activation of an aqueous sample (Protocol 1, steps 1 & 2), transfer a known volume (e.g., 5-10 mL) of the activated sample directly into a plastic liquid scintillation vial. Plastic vials are preferred as they can increase the detection efficiency of Cherenkov radiation.[9]
- Prepare a background sample with non-activated water in an identical vial.

2. Counting:

- Place the sample and background vials in a liquid scintillation counter.
- Set the counter to a wide energy window or a specific "Cherenkov" setting if available.
- Count the sample for a series of short intervals (e.g., 1 minute) over 10-15 minutes to monitor the decay.

3. Data Analysis:

- Subtract the background count rate from the sample count rate for each interval.
- Analyze the decay curve as described in Protocol 2, step 3.
- Be aware of potential color quenching if the sample is not colorless, as this can significantly reduce the counting efficiency.[8]

[Click to download full resolution via product page](#)

Caption: Pathway of Cherenkov radiation production and detection from **Aluminum-28**.

Safety Precautions

- All work with radioactive materials must be conducted in a designated and appropriately shielded laboratory.
- Personnel should wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves.
- Use remote handling tools when dealing with highly activated samples to minimize radiation exposure.
- Monitor radiation dose with personal dosimeters.
- Dispose of radioactive waste according to institutional and regulatory guidelines. The short half-life of ^{28}Al allows for rapid decay in storage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. meral.edu.mm [meral.edu.mm]
- 2. researchgate.net [researchgate.net]
- 3. www3.nd.edu [www3.nd.edu]
- 4. fusion.ncbj.gov.pl [fusion.ncbj.gov.pl]
- 5. researchgate.net [researchgate.net]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. hidex.com [hidex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nrc.gov [nrc.gov]

- 12. Minimum detectable activity in gamma-ray spectrometry--statistical properties and limits of applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Detectable Activity in gamma spectrometry and its use in low level activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Aluminum-28 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258273#techniques-for-measuring-aluminum-28-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com